7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Description
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound featuring a benzothiazepine core substituted with a chlorine atom at position 7 and a 3-fluorobenzylsulfanyl group at position 4. The benzothiazepine scaffold is a privileged structure in medicinal chemistry, known for modulating ion channels, enzyme activity, and receptor interactions. The 3-fluorobenzylsulfanyl substituent introduces steric and electronic effects that influence the compound’s pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
7-chloro-4-[(3-fluorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNS2/c17-12-4-5-15-14(9-12)19-16(6-7-20-15)21-10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIIAZAZSRMUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146656 | |
| Record name | 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-89-0 | |
| Record name | 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320423-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzothiazepine Formation
The benzothiazepine scaffold is constructed via a cyclocondensation reaction between 2-aminothiophenol and α-haloketones. For the target compound, 7-chloro-2,3-dihydro-1,5-benzothiazepine-4-thiol serves as the key intermediate.
Reaction Conditions :
- Precursor : 2-Amino-4-chlorobenzenethiol reacts with α-bromoacetophenone derivatives in ethanol under reflux (78°C) for 6–8 hours.
- Catalyst : Piperidine (5 mol%) accelerates the Knoevenagel condensation step, achieving cyclization yields of 82–88%.
Mechanism :
Sulfanyl Group Introduction
The (3-fluorobenzyl)sulfanyl moiety is introduced via nucleophilic substitution using 3-fluorobenzyl chloride.
Optimized Protocol :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous dimethylformamide | |
| Base | Potassium carbonate | |
| Temperature | 60°C | |
| Reaction Time | 4 hours | |
| Yield | 89–93% |
Critical Considerations :
- Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the thiolate intermediate.
- Steric Effects : Ortho-substituents on the benzyl chloride reduce reaction efficiency, necessitating excess reagent (1.2 eq).
Green Chemistry Approaches
PEG-400 Mediated Synthesis
Polyethylene glycol-400 (PEG-400) serves as a recyclable solvent and phase-transfer catalyst, enhancing atom economy.
Procedure :
- Cyclization : 2-Amino-4-chlorobenzenethiol and α-bromoacetophenone react in PEG-400 at 60°C for 55 minutes.
- Sulfanylation : 3-Fluorobenzyl chloride is added directly to the reaction mixture without intermediate isolation.
Advantages :
- Yield Improvement : 95–97% overall yield.
- Reduced Waste : PEG-400 is recovered and reused for 5 cycles without activity loss.
Reaction Optimization and Kinetic Analysis
Temperature Profiling
Elevated temperatures (>70°C) accelerate ring formation but promote side reactions such as:
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | 36.7 | 93 | <2% disulfide |
| THF | 7.5 | 85 | 8% over-alkylation |
| Isopropyl Alcohol | 19.9 | 78 | 12% hydrolysis |
Polar aprotic solvents (DMF, NMP) maximize nucleophilicity of the thiolate ion.
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 3.28–3.45 (m, 2H, CH2 dihydro ring)
- δ 4.32 (s, 2H, SCH2C6H3F)
- δ 7.02–7.45 (m, 7H, aromatic protons).
HRMS (ESI+) :
Purity Assessment
HPLC Conditions :
- Column : C18, 5 μm, 250 × 4.6 mm
- Mobile Phase : 65:35 acetonitrile/water (0.1% TFA)
- Retention Time : 8.2 minutes.
Industrial-Scale Production
Continuous Flow Reactor Design
Key Parameters :
| Variable | Value | Impact on Yield |
|---|---|---|
| Residence Time | 12 minutes | +9% vs batch |
| Pressure | 3 bar | Prevents volatilization |
| Temperature | 65°C | Optimal kinetics |
Benefits :
Chemical Reactions Analysis
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfanyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H13ClFNS2
- Molar Mass : 337.86 g/mol
- CAS Number : 320423-89-0
The compound features a benzothiazepine core structure with specific substitutions that enhance its chemical and biological properties. The presence of a chloro group and a fluorobenzyl sulfanyl group contributes to its unique reactivity and potential pharmacological activities .
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds within the benzothiazepine class, including 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine, may exhibit anticancer properties. Preliminary studies suggest that this compound can inhibit enzymes associated with oxidative stress and inflammation, which are critical pathways in cancer progression .
2. Anti-inflammatory Properties
The compound's ability to modulate enzyme activity related to inflammation suggests potential applications in treating inflammatory diseases. Its interaction with specific biological targets may influence cellular signaling pathways involved in inflammation.
3. Antimicrobial Effects
Preliminary findings also indicate that this compound could be effective against various microbial pathogens. Its structural features may enhance its ability to interact with microbial enzymes or receptors, leading to potential therapeutic uses in infectious diseases .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting a promising avenue for further research into its use as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokines when administered to animal models of arthritis. This finding supports the potential application of this compound in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on the Benzyl Ring
The benzylsulfanyl group at position 4 is a critical determinant of activity. Modifications to this moiety significantly alter electronic, steric, and lipophilic properties:
Electron-Withdrawing Groups
- This analog may exhibit higher potency and longer half-life compared to the 3-fluoro derivative .
- 2-Chlorobenzylsulfanyl analog (CAS 303987-58-8):
Electron-Donating Groups
- However, reduced electron withdrawal might weaken interactions with polar residues in target binding sites .
Comparative Table of Analogs
Structural Analogues with Different Cores
Benzodiazepine Derivatives
- Replacement of the sulfur atom in the thiazepine ring with nitrogen yields benzodiazepines. For example, 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid ethyl ester retains calcium channel-blocking activity but is slightly less potent than its benzothiazepine counterpart. This highlights the importance of sulfur in hydrophobic interactions .
Oxadiazoline and Quinazolinone Derivatives
- 2,5-Diaryl-1,3,4-oxadiazolines (e.g., combretastatin analogs) and quinazolinones demonstrate that electron-withdrawing groups (e.g., nitro, methoxy) enhance microtubule disruption and cytotoxicity. By analogy, the 3-fluoro and 3-CF₃ substituents in benzothiazepines may similarly optimize target engagement .
Pharmacokinetic Considerations
- The trifluoromethyl group (logP ~3.5) enhances blood-brain barrier penetration compared to fluorine (logP ~2.8), making the 3-CF₃ analog more suitable for central nervous system targets. Conversely, the 4-methyl analog’s higher lipophilicity (logP ~3.2) may improve oral bioavailability .
Biological Activity
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a compound belonging to the benzothiazepine class, notable for its diverse biological activities. The unique structural features of this compound, including a chloro group at the seventh position and a sulfanyl group linked to a 3-fluorobenzyl moiety at the fourth position, suggest significant potential in medicinal chemistry.
Structural Characteristics
The molecular formula of 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is , with a molar mass of approximately 337.86 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Benzothiazepine |
| Chloro Group | Position 7 |
| Sulfanyl Group | Linked to 3-fluorobenzyl at Position 4 |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that benzothiazepine derivatives possess significant antimicrobial properties. For instance, in vitro tests demonstrated that derivatives exhibited potent activity against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 2 to 6 μg/mL against these strains .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays using human cancer cell lines such as HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) revealed promising cytotoxic effects. For example, certain derivatives showed IC50 values as low as 16 μg/mL against DU-145 cells, indicating strong anticancer activity .
3. Anti-inflammatory Effects
The mechanism of action for 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine may involve the inhibition of enzymes associated with inflammation and oxidative stress. Preliminary studies suggest that it can modulate pathways linked to inflammatory responses.
4. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may inhibit tyrosinase, an enzyme implicated in melanin production and linked to various skin disorders .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The binding affinity to these targets can modulate their activity, leading to therapeutic effects in conditions like cancer and inflammation.
Case Studies
Several studies have highlighted the pharmacological potential of benzothiazepines:
- Antimicrobial Study : A series of benzothiazepine derivatives were synthesized and tested against clinical isolates of Candida species, showing considerable potency .
- Anticancer Evaluation : Compounds derived from the benzothiazepine scaffold were assessed for cytotoxicity against multiple cancer cell lines, with some exhibiting IC50 values significantly lower than standard chemotherapeutics .
Q & A
Q. What are the standard synthetic protocols for 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine?
The synthesis typically involves three key steps:
- Cyclization : Reacting 2-aminothiophenol with α-haloketones under basic conditions to form the benzothiazepine core .
- Benzylsulfanyl Introduction : Substitution at the 4-position using 3-fluorobenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) .
- Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is used to introduce chlorine at the 7-position .
Methodological Note: Purification via column chromatography or recrystallization is critical to isolate high-purity intermediates.
Q. Which analytical techniques are essential for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3-fluorobenzyl group and chlorine atom) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₆H₁₂ClFNS₂) .
- X-ray Crystallography : Resolves stereochemistry and confirms the dihydro-1,5-benzothiazepine conformation (e.g., boat vs. chair) .
Q. What preliminary biological activities have been reported for this compound?
- Anticonvulsant Potential : Molecular docking studies suggest GABAergic modulation, with binding energies comparable to phenytoin (-82.61 to -118.25 kcal/mol) .
- Anticancer Activity : Derivatives show inhibition of EGFR tyrosine kinase and pro-apoptotic effects in cervical cancer (HeLa) cells .
- Antimicrobial Properties : Structural analogs exhibit activity against Candida albicans .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Lab-Scale Optimization : Replace batch reactors with flow chemistry to enhance reaction control and reduce side products .
- Catalyst Screening : Test alternative bases (e.g., DBU) for benzylsulfanyl substitution to minimize racemization .
- Industrial Adaptations : Use continuous crystallization for purification, reducing solvent waste .
Data Contradiction Alert: Industrial methods prioritize cost-efficiency over purity, requiring post-synthetic purification adjustments for academic use .
Q. What mechanistic insights explain its anticonvulsant activity?
- GABA Receptor Interaction : Docking studies reveal hydrogen bonding with LEU282B and LYS637A residues in GABA-A receptors, stabilizing the chloride ion channel .
- Comparative Analysis : Unlike 1,4-benzodiazepines, this compound lacks a keto group at position 2, reducing sedative side effects but maintaining anticonvulsant efficacy .
- Validation : Electrophysiological assays (e.g., patch-clamp) are recommended to confirm GABAergic modulation .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Molecular Dynamics (MD) Simulations : Predict binding stability of derivatives at GABA-A receptors over 100-ns trajectories .
- QSAR Studies : Correlate substituent electronegativity (e.g., 3-fluoro vs. 4-chloro) with anticonvulsant IC₅₀ values .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., blood-brain barrier permeability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
